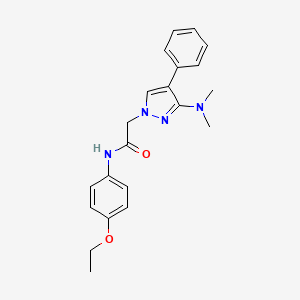![molecular formula C18H17N3O2S B2619546 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]thio}-N-phenylacetamide CAS No. 688335-83-3](/img/structure/B2619546.png)
2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]thio}-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]thio}-N-phenylacetamide, also known as MPTI, is a chemical compound with potential applications in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]thio}-N-phenylacetamide involves the inhibition of the protein kinase CK2, which is involved in cell growth and proliferation. By inhibiting CK2, 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]thio}-N-phenylacetamide can induce cell cycle arrest and apoptosis in cancer cells. 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]thio}-N-phenylacetamide has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the migration and invasion of cancer cells.
Biochemical and Physiological Effects
Studies have shown that 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]thio}-N-phenylacetamide can induce cell cycle arrest and apoptosis in cancer cells, while having little to no effect on normal cells. 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]thio}-N-phenylacetamide has also been shown to inhibit the migration and invasion of cancer cells, which could potentially prevent the spread of cancer to other parts of the body. Additionally, 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]thio}-N-phenylacetamide has been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]thio}-N-phenylacetamide in lab experiments is its specificity for cancer cells, which allows for targeted treatment. Additionally, 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]thio}-N-phenylacetamide has been shown to have low toxicity in animal studies. However, one limitation of using 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]thio}-N-phenylacetamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer.
Orientations Futures
For research on 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]thio}-N-phenylacetamide could include investigating its potential applications in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies could be conducted to explore the potential use of 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]thio}-N-phenylacetamide in the treatment of other diseases, such as inflammation and neurodegenerative disorders. Finally, research could be conducted to improve the solubility of 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]thio}-N-phenylacetamide in aqueous solutions, which could expand its potential applications in lab experiments.
Méthodes De Synthèse
The synthesis of 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]thio}-N-phenylacetamide involves the reaction of 2-mercaptoimidazole with 4-methoxyphenylacetyl chloride and phenyl isocyanate. The resulting compound is then purified through recrystallization to obtain 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]thio}-N-phenylacetamide in its pure form.
Applications De Recherche Scientifique
2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]thio}-N-phenylacetamide has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]thio}-N-phenylacetamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]thio}-N-phenylacetamide has also been shown to inhibit the migration and invasion of cancer cells, which could potentially prevent the spread of cancer to other parts of the body.
Propriétés
IUPAC Name |
2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-23-16-9-7-15(8-10-16)21-12-11-19-18(21)24-13-17(22)20-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCJJORBZXTGND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

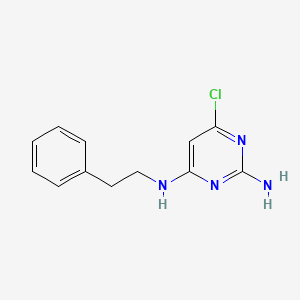
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2619464.png)
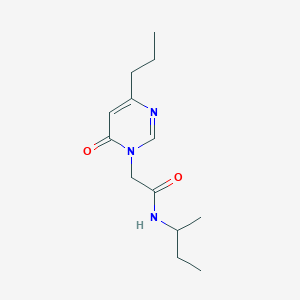

![2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide](/img/no-structure.png)
![N-[4-[(4-bromophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N,N-dimethylamine](/img/structure/B2619472.png)
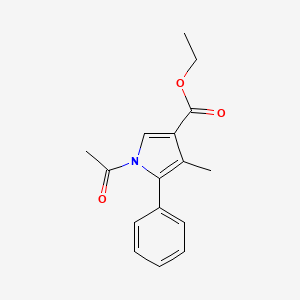
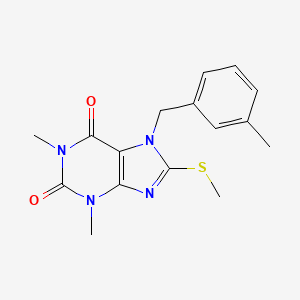

![(Z)-methyl 4-((3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2619478.png)
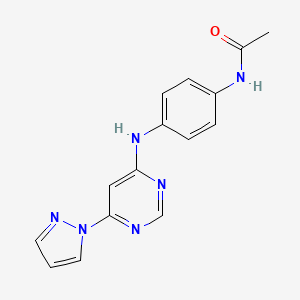
![1-(4-ethoxyphenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2619480.png)
![1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone](/img/structure/B2619484.png)
